

Chemical structure and properties of Nolatrexed Dihydrochloride

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Compound of Interest

Compound Name: Nolatrexed Dihydrochloride

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An In-depth Technical Guide to Nolatrexed Dihydrochloride

Nolatrexed dihydrochloride, also known by its developmental code AG337 and trade name Thymitaq, is a potent, orally active, non-competitive inhibitor of the enzyme thymidylate synthase (TS).[1][2] As a quinazoline folate analog, it was developed as an antineoplastic agent for cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Nolatrexed dihydrochloride is the dihydrochloride salt of nolatrexed.[4] It is characterized as a water-soluble and lipophilic compound.[3][4] Unlike classical antifolates, it does not possess a terminal glutamate moiety, which means it does not require a specific transport mechanism to enter cells and is not a substrate for the enzyme folylpolyglutamate synthetase.[5]

Table 1: Chemical and Physicochemical Properties of Nolatrexed and its Dihydrochloride Salt

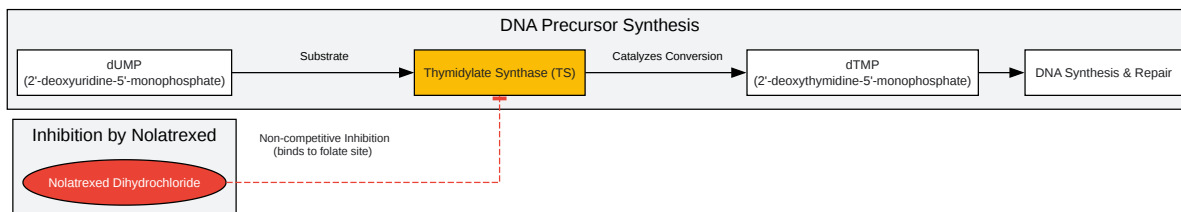
Property	Value	Source(s)
Chemical Name	2-amino-6-methyl-5-(pyridin-4-ylthio)-3H-quinazolin-4-one dihydrochloride	[6][7]
Synonyms	AG 337, Thymitaq	[1][6][7]
Molecular Formula	C ₁₄ H ₁₄ Cl ₂ N ₄ OS	[6][7]
Molecular Weight	357.26 g/mol	[5][6]
CAS Number	152946-68-4	[1][7]
Melting Point	301-302 °C	[5][6]
pKa	4.1, 5.9, 9.8 (at 25°C)	[5]
Appearance	Off-White to Pale Yellow Solid	[5]
Solubility	DMSO: ≥ 17.2 mg/mL PBS: 25 mg/mL (requires sonication and warming) Water: 2 mg/mL (clear solution)	[1][5]
InChI Key	XHWRWCSCBDLOLM-UHFFFAOYSA-N (for free base)	[3]
SMILES	<chem>CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl</chem>	[3]

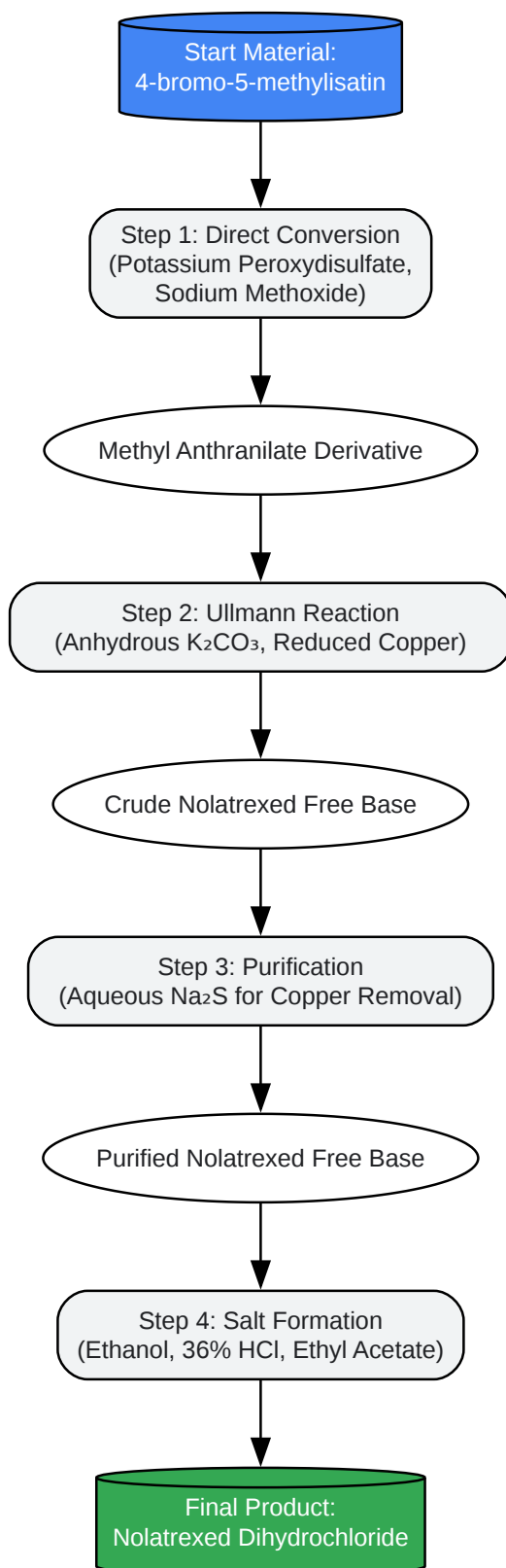
Mechanism of Action

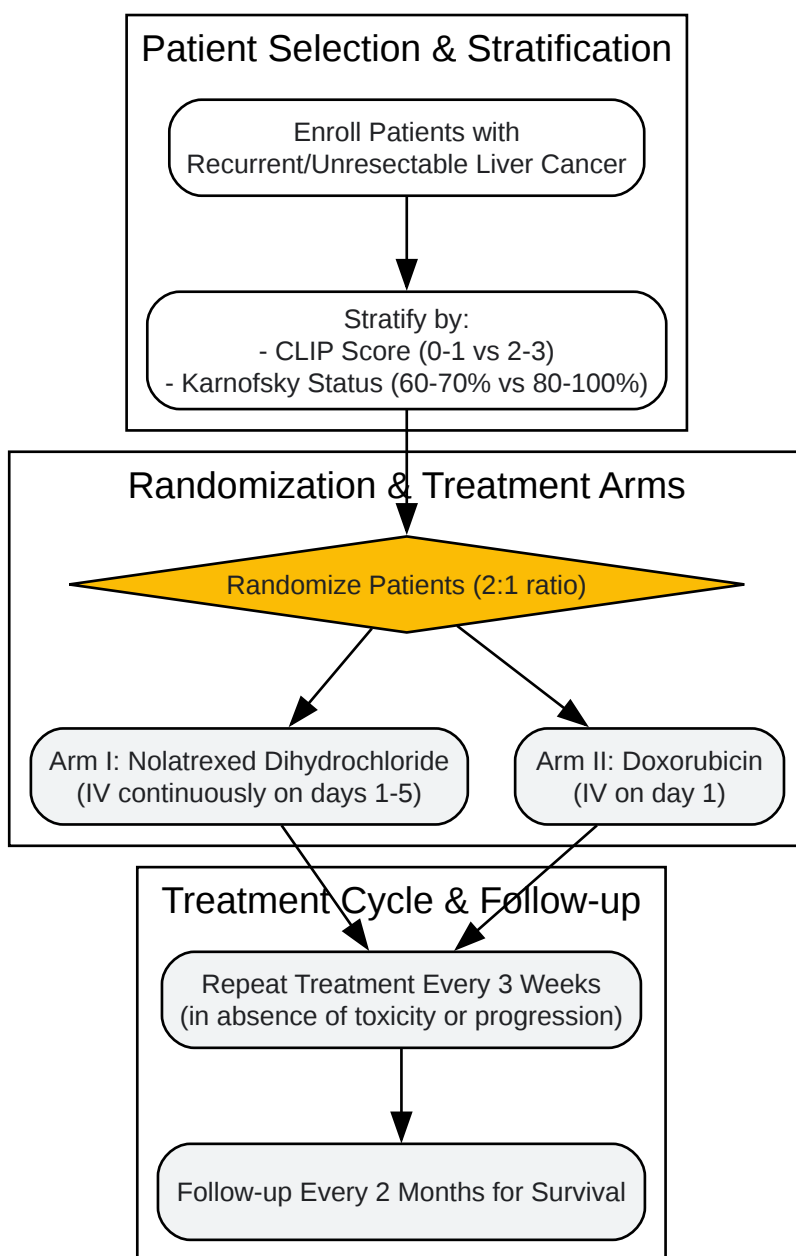
Nolatrexed's primary mechanism of action is the potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP).[8][9] dTMP is an essential precursor for the synthesis of 2'-deoxythymidine-5'-triphosphate (dTTP), a necessary component of DNA.[10]

By acting as a non-competitive inhibitor, nolatrexed binds to the folate cofactor binding site of the TS enzyme.[1][2] This inhibition blocks the conversion of 2'-deoxyuridine-5'-

monophosphate (dUMP) to dTMP.[8][11] The resulting depletion of the dTMP pool leads to an inhibition of DNA synthesis and repair, which in turn induces S-phase cell cycle arrest and triggers caspase-dependent apoptosis in cancer cells.[3][4] This targeted action makes nolatrexed a subject of interest in cancer therapy.[8][12]







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